1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2580189-49-5
VCID: VC12004915
InChI: InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-4-7(5-14)15-6-12-8(13-15)9(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N1CC(C1)N2C=NC(=N2)C(=O)O
Molecular Formula: C11H16N4O4
Molecular Weight: 268.27 g/mol

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid

CAS No.: 2580189-49-5

Cat. No.: VC12004915

Molecular Formula: C11H16N4O4

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid - 2580189-49-5

Specification

CAS No. 2580189-49-5
Molecular Formula C11H16N4O4
Molecular Weight 268.27 g/mol
IUPAC Name 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,2,4-triazole-3-carboxylic acid
Standard InChI InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-4-7(5-14)15-6-12-8(13-15)9(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)
Standard InChI Key NMLHOABPRONLOL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)N2C=NC(=N2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)N2C=NC(=N2)C(=O)O

Introduction

Structural Features and Molecular Characteristics

Core Molecular Architecture

The molecule comprises three distinct components:

  • Azetidine ring: A four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom.

  • 1,2,4-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms.

  • tert-Butoxy carbonyl (Boc) group: A widely used protecting group for amines in organic synthesis.

The carboxylic acid functional group at the 3-position of the triazole ring enhances the molecule’s potential for further derivatization, such as amide bond formation or salt generation .

Stereochemical and Conformational Properties

The azetidine ring introduces conformational rigidity, while the Boc group influences steric and electronic properties. The SMILES string CC(C)(C)OC(=O)N1CC(C1)N2C=NC(=N2)C(=O)O\text{CC(C)(C)OC(=O)N1CC(C1)N2C=NC(=N2)C(=O)O} and InChIKey NMLHOABPRONLOL-UHFFFAOYSA-N\text{NMLHOABPRONLOL-UHFFFAOYSA-N} confirm the connectivity and stereochemistry . Density functional theory (DFT) calculations on analogous compounds suggest that nitrogen inversion and rotational barriers around the sp²–sp³ bonds may contribute to polymorphic behavior under mechanical stress .

Synthesis and Manufacturing Considerations

Synthetic Pathways

The synthesis typically involves sequential functionalization of the azetidine and triazole rings:

  • Boc protection: The azetidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions.

  • Triazole formation: Cyclization of a nitrile precursor with hydrazine derivatives yields the 1,2,4-triazole core.

  • Carboxylic acid introduction: Oxidation or hydrolysis of a methyl ester intermediate produces the final carboxylic acid functionality.

Polymorphic Behavior

Grinding-induced polymorphic transitions observed in structurally related compounds, such as 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid, highlight the importance of crystallization conditions. Metastable polymorphs may adopt higher-energy conformations but transition to stable forms under mechanical stress, as demonstrated by X-ray diffraction and pairwise interaction energy analyses .

Physicochemical Properties and Stability

Collision Cross-Section (CCS) Profiling

Ion mobility spectrometry predicts CCS values for various adducts, critical for mass spectrometry-based identification:

Adductm/zPredicted CCS (Ų)
[M+H]⁺269.12444162.3
[M+Na]⁺291.10638165.9
[M-H]⁻267.10988156.3

These data facilitate differentiation from structurally similar compounds in complex matrices .

Thermal and Mechanical Stability

The Boc group confers thermal stability up to 150°C, but prolonged grinding may induce polymorphic transitions or decomposition. Storage under inert atmospheres at −20°C is recommended to prevent hydrolytic cleavage of the carbamate group .

Future Research Directions

  • Polymorph Control: Investigate solvent systems and cooling rates to isolate thermodynamically stable polymorphs for formulation .

  • Structure-Activity Relationships (SAR): Synthesize derivatives with modified azetidine substituents to optimize pharmacokinetic profiles .

  • Target Identification: Employ phenotypic screening and chemoproteomics to elucidate mechanisms of action in bacterial and cancer cell lines .

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